molecular formula C8H14O4 B1595506 Diisopropyl oxalate CAS No. 615-81-6

Diisopropyl oxalate

Cat. No.: B1595506
CAS No.: 615-81-6
M. Wt: 174.19 g/mol
InChI Key: ITHNIFCFNUZYLQ-UHFFFAOYSA-N
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Description

Diisopropyl oxalate is an organic compound with the molecular formula C8H14O4. It is an ester derived from oxalic acid and isopropyl alcohol. This compound is known for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions .

Mechanism of Action

While the specific mechanism of action for Diisopropyl oxalate is not mentioned, it’s worth noting that oxalate half-esters, such as this compound, are very important building blocks for organic synthesis . They have been applied to a wide range of significant classes of organic compounds such as pharmaceuticals and natural products as well as polymers .

Safety and Hazards

Diisopropyl oxalate is classified as a skin irritant, Category 2, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl oxalate can be synthesized through the esterification of oxalic acid with isopropyl alcohol. A common method involves the use of p-toluenesulfonic acid as a catalyst. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and physical properties, such as its boiling point and solubility. Its use as a reagent in organic synthesis and its role in biochemical assays highlight its versatility and importance in various scientific fields .

Properties

IUPAC Name

dipropan-2-yl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHNIFCFNUZYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210477
Record name Diisopropyl oxalate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

615-81-6
Record name Diisopropyl oxalate
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Record name Diisopropyl oxalate
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Record name 615-81-6
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Record name Diisopropyl oxalate
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Record name Diisopropyl oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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